molecular formula C9H11N3 B2935538 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine CAS No. 1878304-26-7

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine

Cat. No.: B2935538
CAS No.: 1878304-26-7
M. Wt: 161.208
InChI Key: ODLJKGKBYRYIJE-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine is a heterocyclic organic compound that features a pyrazine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine typically involves the reaction of pyrazine derivatives with tetrahydropyridine precursors. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a Diels-Alder reaction between a pyrazine derivative and a suitable diene can be employed, followed by hydrogenation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and hydrogenation processes efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-6-12(7-3-1)9-8-10-4-5-11-9/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJKGKBYRYIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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